Methyl 3-(3-methoxyphenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H12O4. It is a derivative of phenylpropanoic acid and contains a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of methyl acetate with 3-methoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction forms the β-keto ester, which can then be methylated to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and controlled reaction conditions ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and ester functionality play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar structure but with the methoxy group at the para position.
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is unique due to the specific positioning of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the ester group also provides versatility in synthetic applications, allowing for further functionalization and derivatization.
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDRIZJCLYGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374885 | |
Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779-81-7 | |
Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 779-81-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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